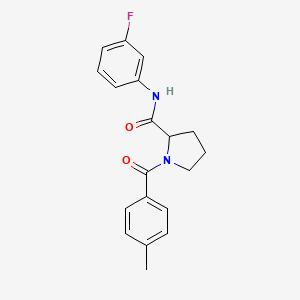![molecular formula C18H23NO2 B6131359 [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6131359.png)
[1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-methoxynaphthalene with piperidine derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxynaphthalene is reacted with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxynaphthalen-1-yl)methyl]piperazine hydrochloride
- 4-Methoxy-1-naphthol
- (2-methylnaphthalen-1-yl)(phenyl)methanone
- (4-methoxynaphthalen-1-yl)(methyl)sulfane
Uniqueness
Compared to similar compounds, [1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol stands out due to its specific combination of a piperidine ring and a methanol group attached to a 4-methoxynaphthalen-1-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-10-9-14(16-7-2-3-8-17(16)18)12-19-11-5-4-6-15(19)13-20/h2-3,7-10,15,20H,4-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPAVFHYLVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide](/img/structure/B6131287.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-METHYL-3'-[2-(METHYLSULFANYL)ETHYL]-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE](/img/structure/B6131337.png)
![5-(3-chlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B6131338.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methylquinoxalin-2-yl)methyl]-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6131360.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

